![molecular formula C13H10FN3OS2 B2652457 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203162-90-6](/img/structure/B2652457.png)
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains several functional groups. It includes a fluorobenzothiazole ring, a thiophene ring, and a urea group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and thiophene) and a urea group. The fluorine atom on the benzothiazole ring would be expected to have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom, the aromatic rings, and the urea group. The fluorine atom is highly electronegative, which could make the compound reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the aromatic rings could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : Compounds similar to 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have been synthesized and studied for their biological activities. For example, novel urea derivatives have shown promising antitumor activities, indicating potential applications in the development of anticancer agents (S. Ling et al., 2008).
Crystal Structure Analysis : The study of crystal structures of similar compounds, such as benzoylurea pesticides, provides valuable information on molecular conformations, which is crucial for understanding the interaction mechanisms with biological targets. This knowledge can be applied to design more effective and selective compounds for various therapeutic or agricultural applications (Youngeun Jeon et al., 2014).
Antioxidant and Anticholinesterase Activities : Derivatives containing similar structural motifs have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, showing significant inhibitory activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's (B. Z. Kurt et al., 2015).
Anthelmintic Agents : Synthesis and evaluation of thiazolidinone derivatives, including those with similar structural features, have revealed good to moderate anthelmintic activity, indicating potential applications in developing new treatments for parasitic worm infections (S. Sarkar et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPCSQBSKPZOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652374.png)
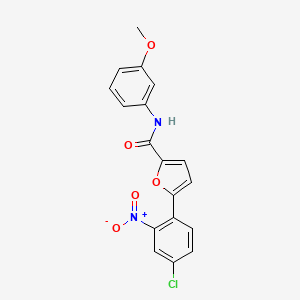
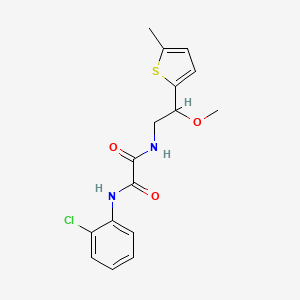

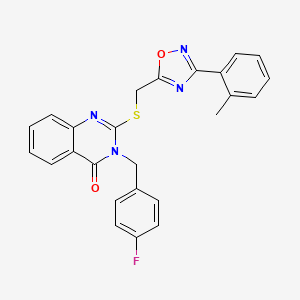
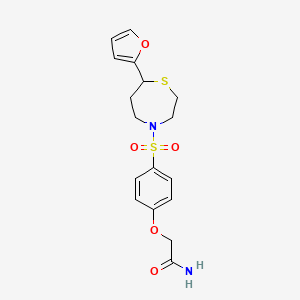
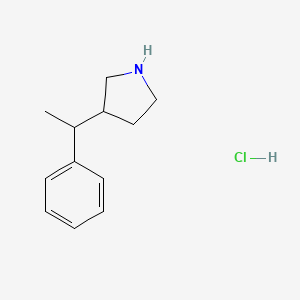
![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2652393.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2652394.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)
